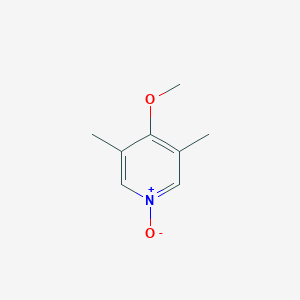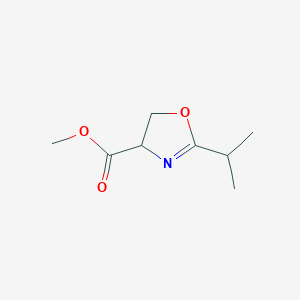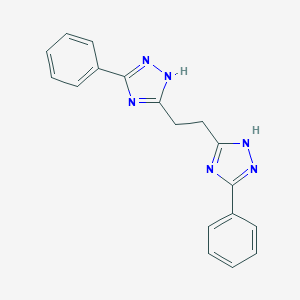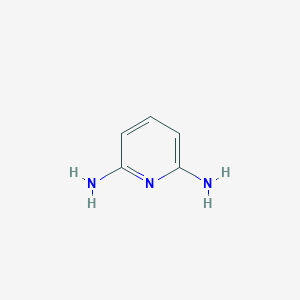
4-Methoxy-3,5-dimethylpyridine 1-Oxide
Overview
Description
4-Methoxy-3,5-dimethylpyridine 1-Oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is characterized by the presence of methoxy and dimethyl groups at the 4, 3, and 5 positions, respectively. The N-oxide functionality imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpyridine 1-Oxide can be achieved through several methods. One common approach involves the oxidation of 4-methoxy-3,5-dimethylpyridine using hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the N-oxide derivative .
Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to form higher oxidation state compounds.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Zinc dust and acetic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state pyridine derivatives.
Reduction: 4-methoxy-3,5-dimethylpyridine.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-3,5-dimethylpyridine 1-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylpyridine 1-Oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of methoxy and dimethyl groups can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
4-Methoxy-3,5-dimethylpyridine 1-Oxide can be compared with other pyridine N-oxides and substituted pyridines:
Pyridine N-oxide: Lacks the methoxy and dimethyl groups, making it less sterically hindered and less reactive in certain substitution reactions.
4-Methoxypyridine N-oxide: Similar in structure but lacks the dimethyl groups, resulting in different electronic and steric properties.
3,5-Dimethylpyridine N-oxide: Lacks the methoxy group, affecting its solubility and reactivity in certain chemical reactions.
The unique combination of methoxy and dimethyl groups in this compound imparts distinct chemical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHHDZWTFJIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1OC)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)



![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)




![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)


